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Introduction

Fludioxonil is a broad-spectrum phenylpyrrole fungicide widely used in agricultural systems for controlling

fungal diseases in fruits, vegetables, and ornamental plants. As a non-systemic fungicide with persistent

properties in soil systems, understanding its impact on non-target soil microbial communities is essential for

comprehensive environmental risk assessment. These application notes provide detailed methodologies for

constructing soil microcosms, exposing them to fludioxonil, and analyzing subsequent effects on soil

microbial communities and enzyme activities. The protocols are specifically optimized to address the

research gap in understanding how fludioxonil influences non-target microbial communities in soil

ecosystems, which is crucial for developing environmentally sustainable pesticide use strategies in

agricultural systems.

The persistence of fludioxonil in soil systems, with a reported half-life exceeding 365 days in water-

sediment systems and high adsorption capacity (KOC of 145,600), necessitates thorough investigation of its

ecological impacts [1] [2]. Recent studies have highlighted that fludioxonil may have previously

underestimated effects on non-target organisms through mechanisms involving oxidative stress and

aldehydic stress pathways [3]. Furthermore, its classification as a candidate for substitution under EU
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regulations due to persistent, bioaccumulative, and toxic (PBT) criteria underscores the importance of

rigorous environmental monitoring [4].

Chemical Properties and Regulatory Status

Physicochemical Characteristics

Fludioxonil (IUPAC name: 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile) is a

phenylpyrrole fungicide with distinctive chemical properties that influence its environmental behavior and

experimental handling requirements. The compound exhibits low aqueous solubility (1.8 mg/L at 20°C and

pH 7) but demonstrates high solubility in organic solvents including acetone (190,000 mg/L) and methanol

(42,000 mg/L) [4]. With a high octanol-water partition coefficient (Log P = 4.12), fludioxonil displays

significant hydrophobicity, explaining its tendency to adsorb to soil organic matter and sediment particles

in environmental systems.

The compound has a molecular mass of 248.19 g/mol and melts at 199.8°C while decomposing before

boiling [4]. Its environmental persistence is substantial, with a reported half-life exceeding 365 days in

water-sediment systems, contributing to concerns about potential long-term ecological impacts. These

physicochemical characteristics directly influence experimental design considerations, particularly for soil

microcosm studies where maintaining consistent exposure concentrations and ensuring homogeneous

distribution present significant methodological challenges.

Regulatory Status and Toxicity Profile

Fludioxonil is currently approved under EC Regulation 1107/2009 with an inclusion expiry date of 30

September 2026 [4]. However, it has been identified as a candidate for substitution within the European

Union due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria. The compound is classified as

moderately hazardous according to WHO guidelines and carries specific risk phrases including H361

(suspected of damaging fertility or the unborn child) and H410 (very toxic to aquatic life with long-lasting

effects).

Table 1: Regulatory Status Across Regions
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Region Approval Status Key Restrictions Expiry Date

European Union Approved Candidate for substitution 30 September 2026

United States Registered - No expiry specified

Canada Approved - Under reassessment

China Approved Restricted use patterns Varies by province

Recent research has revealed that fludioxonil's mechanism of action involves induction of aldehydic stress

in fungal cells through the production of methylglyoxal, which activates a lethal biochemical cascade via the

hybrid histidine kinase (HHK) pathway [3]. This represents a significant expansion from the previously

understood mechanism involving disruption of osmotic regulation through glycerol synthesis stimulation.

Importantly, this mechanism may have implications for non-target organisms, as evidenced by studies

showing toxic effects on aquatic microorganisms including microalgae (Scenedesmus rubescens and

Dunaliella tertiolecta) and genotoxic effects in human lymphocytes at higher concentrations (10 μg mL⁻¹)

[5].

Experimental Design and Microcosm Setup

Soil Collection and Characterization

Standardized soil collection procedures are critical for obtaining reproducible results in microcosm

experiments. Soil should be collected from the upper cultivated layer (0-15 cm depth) of agricultural fields

with documented pesticide history [6]. For fludioxonil studies, select fields that have not been treated with

this fungicide or related phenylpyrrole compounds for at least five years to establish baseline conditions. The

collected soil should be air-dried at room temperature and carefully sieved through a 2 mm mesh to remove

stones, root fragments, and large organic debris while preserving the soil structure and microbial

communities.

Comprehensive soil characterization must include measurement of pH, organic matter content, soil texture

classification, cation exchange capacity, and baseline microbial counts. The study by [6] utilized alkaline soil

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 16 Tech Support

https://www.smolecule.com/products/s528118?utm_src=pdf-body
https://phys.org/news/2019-03-mechanism-action-agricultural-pesticide-fludioxonil.html
https://www.mdpi.com/2305-6304/13/5/358
https://pmc.ncbi.nlm.nih.gov/articles/PMC11840292/
https://www.smolecule.com/products/s528118?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11840292/
https://www.smolecule.com/products/s528118?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


with pH 8.2 and organic matter content of 20.06 g/kg, which represents typical agricultural conditions. If

using different soil types, preliminary trials are recommended to establish appropriate fludioxonil dosing

regimens as soil properties significantly influence fungicide availability and microbial responses.

Microcosm Construction and Treatment Setup

Standardized microcosms can be established in laboratory containers of appropriate size, with 250-500 g of

processed soil being representative for most applications [6]. The experimental design should include a

minimum of four treatment conditions: (1) untreated control (CK), (2) fludioxonil-only treatment, (3)

combined pesticide treatment (if investigating interactions), and (4) solvent control to account for any effects

of carrier solvents. For seed treatment simulations, appropriate coating formulations should be prepared

following manufacturer recommendations or published methodologies [6].

Table 2: Experimental Treatment Groups for Soil Microcosm Studies

Treatment Code Description Application Rate Number of Replicates

CK Untreated control No application 5-6

FLU Fludioxonil only 2 mL of 2.5% FLU in 1 kg seeds 5-6

CAP Chlorantraniliprole only 5.3 g of 50% CAP in 1 kg seeds 5-6

COM Combined treatment Mixed FLU and CAP (1:1 ratio) 5-6

For aquatic sediment microcosms, as described in [2], collect approximately 650 L of sediment from

unpolluted freshwater systems, sieve through 1 mm mesh, and divide into uniform portions. The spiking

procedure involves creating a fludioxonil stock solution in an appropriate organic solvent (typically acetone

or acetonitrile) and homogeneously mixing with the sediment to achieve target concentrations. Based on the

research by [2], appropriate treatment levels for sediment studies include 4, 40, and 400 mg fludioxonil/kg

dry sediment, plus controls.

Chemical Spiking and Exposure Regimens
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Soil Spiking Methodology

Standardized spiking protocols are essential for establishing consistent and environmentally relevant

fludioxonil concentrations in soil microcosms. Prepare a stock solution of analytical standard fludioxonil

(purity ≥95%) in high-performance liquid chromatography (HPLC)-grade acetonitrile at a concentration of

1,000 mg/L [6]. For homogeneous distribution, the stock solution should be gradually applied to a small

portion of soil (approximately 10% of total weight) while continuously mixing, followed by combination

with the remaining soil and further mixing for at least 30 minutes. The solvent should be allowed to

evaporate completely under fume hood conditions before distributing the spiked soil to experimental

containers.

For seed treatment simulations, prepare formulation-equivalent coatings by applying calculated volumes of

fludioxonil suspension (2.5% active ingredient) to corn seeds at a rate of 2 mL per kg seeds [6]. The treated

seeds should be air-dried completely before planting in experimental microcosms. For combined pesticide

studies, chlorantraniliprole can be applied simultaneously at 5.3 g of 50% active ingredient per kg seeds

using the same methodology.

Concentration Levels and Environmental Relevance

Environmentally relevant concentrations for fludioxonil microcosm studies should span both regulatory

thresholds and actual field detection levels. Based on monitoring data, detected fludioxonil concentrations in

agricultural sediments range from 0.00035 mg/kg in lake sediments to 0.012 mg/kg in vineyard-associated

waterways [2]. However, higher test concentrations (4-400 mg/kg) are often necessary to establish clear

dose-response relationships for ecological risk assessment [1] [2].

The treatment timeline should encompass both short-term and long-term sampling points to capture

immediate effects and potential recovery dynamics. Recommended sampling intervals include 2 hours, 3

days, 7 days, 14 days, 28 days, 42 days, 60 days, and 90 days post-application [6]. For microbial community

analysis, key sampling points should align with expected population dynamics at 0, 7, 35, 60, and 90 days.

All treatments must include adequate replication (minimum n=5) to support robust statistical analysis and

account for microcosm variability.
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Analytical Methodologies

Residue Quantification Using HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS)

provides the required sensitivity and specificity for fludioxonil quantification in soil matrices. The analytical

method should be rigorously validated according to established laboratory protocols with particular attention

to matrix effects in soil samples [6]. For chromatographic separation, utilize a Bonshell C-18 Column (50

mm × 2.1 mm × 2.7 μm) maintained at 40°C with a mobile phase consisting of 0.1% formic acid in water

(mobile phase A) and acetonitrile (mobile phase B) at a flow rate of 0.3 mL/min [6].

For MS/MS detection, fludioxonil shows optimal sensitivity with a precursor ion of m/z 247 and

characteristic product ions at m/z 180 and 126 [6]. The method should demonstrate linear response across a

concentration range of 0.005 to 0.5 mg/kg with a correlation coefficient (R²) ≥0.998. Mean recovery rates for

fludioxonil from soil matrices should range between 96% and 104% with relative standard deviations

(RSDs) below 6% to meet quality assurance criteria [6].

Table 3: HPLC-MS/MS Parameters for Fludioxonil Quantification

Parameter Specification Conditions

Chromatographic
Column

Bonshell C-18 50 mm × 2.1 mm × 2.7 μm

Column Temperature 40°C -

Mobile Phase 0.1% formic acid in water (A) and

acetonitrile (B)

Gradient elution

Flow Rate 0.3 mL/min -

Injection Volume 2 μL -

Precursor Ion 247 m/z -
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Parameter Specification Conditions

Product Ions 180, 126 m/z Quantification and
qualification

Linear Range 0.005-0.5 mg/kg R² ≥ 0.998

Soil Enzyme Activity Assays

Soil enzyme activities serve as sensitive indicators of microbial functional response to fludioxonil exposure.

Three key enzymes—urease, sucrase, and dehydrogenase—should be measured using standardized

colorimetric procedures [6]. For urease activity, incubate 5 g of soil with 1 mL toluene, 5 mL of 10% urea

solution, and 10 mL citrate buffer (pH 6.7) at 37°C for 24 hours. The ammonium released is determined by

adding sodium benzoate and sodium hypochlorite solutions and measuring absorbance at 578 nm.

For sucrase activity, incubate 5 g soil with 15 mL of 8% sucrose solution, 5 mL phosphate buffer (pH 5.5),

and 5 drops of toluene at 37°C for 24 hours. The reducing sugars released are quantified using DNS solution

method. Dehydrogenase activity serves as an indicator of overall microbial metabolic activity and can be

measured using 2,3,5-triphenyltetrazolium chloride (TTC) as substrate with incubation at 37°C for 24 hours

and measurement of the triphenylformazan (TPF) produced at 485 nm. All enzyme assays should include

appropriate controls and standards, with activities expressed as μg product formed g⁻¹ soil h⁻¹.

Microbial Community Analysis

Comprehensive microbial community analysis requires integration of cultivation-dependent and molecular

approaches. For cultivation-based enumeration, prepare serial dilutions (10⁻¹ to 10⁻⁵) of soil suspensions in

sterile water and plate on appropriate media [6]. Bacteria should be cultured on nutrient agar at 37°C for 1

day, actinomycetes on starch-casein agar at 37°C for 5 days, and fungi on Martin's Rose Bengal medium at

28°C for 5 days. Colony counts should be expressed as colony-forming units (CFU) per gram of dry soil.

For molecular analysis, extract genomic DNA from soil samples using the E.Z.N.A. Soil DNA Kit (Omega

Bio-tek) following manufacturer's protocols [6]. Amplify the bacterial 16S rRNA gene V3-V4 hypervariable

regions using primer pairs 338F (5'-ACTCCTACGGGAGGCAGCAG-3') and 806R (5'-
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GGACTACHVGGGTWTCTAAT-3'). For fungal community analysis, target the ITS1 or ITS2 regions with

appropriate universal primers. Purify amplified products and quantify using the Quantus Fluorometer

(Promega) before preparing sequencing libraries with the NEXTFLEX Rapid DNA-Seq Kit. Perform high-

throughput sequencing on an Illumina MiSeq platform following standard protocols, with a minimum of

50,000 reads per sample after quality filtering.

Data Analysis and Interpretation

Bioinformatic Processing

Raw sequencing data requires substantial processing before biological interpretation. For 16S rRNA

amplicon sequences, use QIIME2 or Mothur pipelines to demultiplex samples, join paired-end reads,

perform quality filtering, remove chimeras, and cluster sequences into operational taxonomic units (OTUs)

at 97% similarity threshold [6]. Classify taxonomy against reference databases such as SILVA for bacteria

and UNITE for fungi. For functional prediction, utilize PICRUSt2 or Tax4Fun to infer metagenomic content

from 16S rRNA data.

Statistical analysis should include both alpha-diversity indices (Richness, Chao1, Shannon, Simpson) and

beta-diversity metrics (Bray-Curtis dissimilarity, Weighted/Unweighted UniFrac). Conduct permutational

multivariate analysis of variance (PERMANOVA) to test for significant differences in community structure

between treatment groups. Use linear discriminant analysis effect size (LEfSe) to identify specific taxonomic

groups exhibiting significant responses to fludioxonil exposure. For enzyme activity data, apply repeated

measures ANOVA to identify significant treatment effects over time, followed by post-hoc tests for specific

time point comparisons.

Residue Dissipation Modeling

Fludioxonil dissipation kinetics in soil can be modeled using first-order or biphasic decay functions. The

first-order model is expressed as ( C_t = C_0 e^{-kt} ), where ( C_t ) is concentration at time t, ( C_0 ) is

initial concentration, and k is the dissipation rate constant [6]. The half-life (DT₅₀) can then be calculated as (

DT₅₀ = \ln(2)/k ). For biphasic dissipation, use the double-first-order-in-parallel model: ( C_t = C_0 (fe^{-
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k_1t} + (1-f)e^{-k_2t}) ), where f is the fraction of the initial concentration dissipating at rate k₁ and (1-f)

dissipating at rate k₂.

Correlation analysis between residue levels, enzyme activities, and microbial community parameters should

be performed using Spearman's rank correlation for non-normal data or Pearson's correlation for normally

distributed data. Structural equation modeling (SEM) can help elucidate direct and indirect effects of

fludioxonil on soil microbial ecosystem functioning. All statistical analyses should be conducted using R

software with appropriate packages (vegan, phyloseq, nlme) at significance level α = 0.05.

Expected Results and Interpretation

Residue Dynamics and Dissipation Patterns

Fludioxonil exhibits relatively persistent behavior in soil systems, though dissipation rates may be

influenced by soil properties and application methods. Studies indicate that combined application with other

pesticides such as chlorantraniliprole can enhance degradation, particularly for the companion compound [6].

In typical agricultural soils, expect to observe biphasic dissipation patterns with an initial rapid decline

phase followed by slower persistence. The half-life under laboratory conditions typically ranges between 30-

90 days, though field conditions may accelerate degradation due to environmental factors like rainfall and

temperature fluctuations.

Research demonstrates that combined applications can result in significantly different dissipation dynamics

compared to individual treatments. For example, [6] reported that chlorantraniliprole residues decreased

more rapidly when applied in combination with fludioxonil than when applied alone. This interaction effect

highlights the importance of studying pesticide mixtures rather than individual compounds to better simulate

real-world agricultural practices.

Enzyme Activity Responses

Soil enzyme activities typically show transient inhibition following fludioxonil application, with recovery

patterns varying by enzyme type and soil characteristics. Urease and sucrase activities generally demonstrate

temporary suppression during the initial 7-14 days post-application, followed by gradual recovery to control
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levels by 28-42 days [6]. Dehydrogenase activity, as an indicator of overall microbial metabolic activity, may

exhibit more prolonged suppression, particularly at higher application rates.

The magnitude of enzyme inhibition typically follows a dose-dependent pattern, with higher application

rates producing more pronounced and persistent effects. However, the combined application of fludioxonil

with other pesticides may mitigate certain enzyme inhibitory effects compared to individual treatments,

possibly through complex effects on microbial community composition and functional redundancy [6].

Microbial Community Shifts

Soil microbial communities respond to fludioxonil exposure with measurable changes in composition and

abundance, though functional redundancy often maintains overall ecosystem processes. Bacterial

communities typically show greater resilience compared to fungal communities, with specific taxonomic

groups exhibiting differential sensitivity [6]. High-throughput sequencing reveals that fludioxonil

application can significantly alter fungal community structure, with notable decreases in the relative

abundance of beneficial genera such as Talaromyces while potentially increasing abundance of other genera

including Mortierella and Gibberella [6].

Table 4: Expected Microbial Community Responses to Fludioxonil Exposure

Microbial Group Expected Response
Time
Frame

Ecological Implications

Total bacterial

abundance

Transient decrease (10-

30%)

7-14 days Rapid recovery due to functional

redundancy

Fungal:bacterial ratio Initial decrease, then

increase

14-60

days

Shift in decomposition pathways

Talaromyces spp. Significant decrease 14-90

days

Reduction in beneficial fungi

Mortierella spp. Significant increase 14-90

days

Shift in fungal community structure
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Microbial Group Expected Response
Time
Frame

Ecological Implications

Gibberella spp. Moderate increase 14-90

days

Potential pathogen enrichment

Actinomycetes Mild transient decrease 7-28 days Limited impact on decomposition

The combined application effect observed in microbial community responses is particularly noteworthy.

Research indicates that co-application of fludioxonil with chlorantraniliprole may reduce populations of

potentially harmful microorganisms more effectively than individual applications while simultaneously

promoting a more environmentally compatible profile through reduced pesticide residues [6].

Troubleshooting and Technical Considerations

Common Methodological Challenges

Homogeneous spiking represents a frequent challenge in soil microcosm studies due to fludioxonil's low

water solubility and high adsorption coefficient. To address this, consider pre-dissolving the fungicide in a

minimal amount of acetone followed by thorough mixing with a small portion of sterile sand before

incorporating into the bulk soil. This sand carrier approach improves distribution homogeneity while

minimizing solvent effects. For aquatic sediment studies, [2] successfully employed direct spiking of

sediment with fludioxonil dissolved in acetone, followed by extensive mixing and equilibrium periods

before microcosm construction.

Maintaining stable exposure concentrations throughout long-term experiments presents another

significant challenge. Regular monitoring of residue levels is essential, with adjustments to experimental

timelines if dissipation occurs more rapidly than anticipated. For soil studies, maintaining consistent

moisture content through regular weighing and replenishment with sterile deionized water helps stabilize

degradation rates. In aquatic microcosms, [2] observed that fludioxonil concentrations in sediment pore

water were 16-26 times higher than in overlying water, highlighting the importance of measuring both

compartments for accurate exposure assessment.
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Quality Assurance Measures

Comprehensive quality assurance protocols are essential for generating reliable, reproducible data. Include

procedural blanks (solvent only), matrix blanks (unspiked soil), and positive controls (soil spiked with

known fludioxonil concentrations) in each analytical batch. For microbial community analysis, include

extraction blanks (no soil) and positive control samples (mock communities with known composition) to

identify potential contamination and validate methodological accuracy.

Method validation for chemical analysis should establish linearity (R² > 0.995), accuracy (85-115%

recovery), precision (RSD < 15%), limit of detection (LOD), and limit of quantification (LOQ) following

established guidelines such as the FDA Bioanalytical Method Validation. For enzyme assays, include

substrate controls (all components except soil) and autoclaved soil controls to account for non-enzymatic

reactions. Statistical power analysis should guide replication levels, with minimum n=5 recommended for

most microcosm studies to detect biologically relevant effects with 80% power at α = 0.05.

Visual Workflows and Signaling Pathways

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 12 / 16 Tech Support

https://www.smolecule.com/products/s528118?utm_src=pdf-body
https://www.smolecule.com/products/s528118?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental Phase

Analytical Phase

Methodology

Data Output

Fludioxonil

SoilApplication

ChemicalAnalysis EnzymeAnalysis MicrobialAnalysis CommunityAnalysis

HPLCMS EnzymeAssays CultureMethods DNASequencing

ResidueData EnzymeActivity MicrobialCounts CommunityData

IntegratedAnalysis

Click to download full resolution via product page

Visual Workflow of Fludioxonil Soil Microcosm Analysis

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 13 / 16 Tech Support

https://www.smolecule.com/products/s528118?utm_src=pdf-body-img
https://www.smolecule.com/products/s528118?utm_src=pdf-body
https://www.smolecule.com/products/s528118?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Primary Mechanisms

Stress Pathways

Cellular Consequences

Fludioxonil

HHK

Activates

SugarMetabolism

Disrupts

OxidativeStress

Induces Methylglyoxal

Produces

AldehydicStress

Triggers

CellularDamage

Causes Potentiates

CellDeath

Leads to

FungalGrowthInhibition

Results in

Click to download full resolution via product page

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 14 / 16 Tech Support

https://www.smolecule.com/products/s528118?utm_src=pdf-body-img
https://www.smolecule.com/products/s528118?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Fludioxonil's Mechanism of Action in Microbial Cells

Conclusion

These application notes provide comprehensive methodologies for conducting robust soil microcosm studies

to evaluate the impact of fludioxonil on soil microbial communities. The integrated approach combining

chemical residue analysis, enzyme activity assays, and modern molecular techniques offers a powerful

toolkit for elucidating the complex interactions between this widely used fungicide and non-target soil

microorganisms. The protocols have been optimized based on current literature and practical considerations

to ensure reproducibility and environmental relevance.

Researchers should note that context-dependent responses are expected across different soil types and

agricultural systems, necessitating appropriate calibration and validation for specific experimental

conditions. The troubleshooting guidance addresses common technical challenges while maintaining

methodological rigor. By implementing these standardized protocols, the scientific community can generate

comparable datasets that enhance our understanding of fludioxonil's ecological impacts and support

evidence-based regulatory decisions for sustainable agricultural management.
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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Fludioxonil Soil

Microcosm Community Analysis]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b528118#fludioxonil-soil-microcosm-community-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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